molecular formula C17H19N5 B562381 Anastrozole-d12 CAS No. 120512-32-5

Anastrozole-d12

Número de catálogo B562381
Número CAS: 120512-32-5
Peso molecular: 305.447
Clave InChI: YBBLVLTVTVSKRW-MGKWXGLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anastrozole-d12 is intended for use as an internal standard for the quantification of anastrozole . Anastrozole is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .


Synthesis Analysis

Anastrozole maintains fatty acid synthase (FASN) protein level by limiting the ubiquitin-mediated FASN degradation, leading to increased breast cancer cell growth . An improved LC–MS method showed the best signal-to-noise ratio when analyzing the fragment ions of anastrozole and the deuterated d12-anastrozole at 237 rather than the whole molecule ions (294 and 306) .


Molecular Structure Analysis

Anastrozole-d12 has a molecular formula of C17H19N5 . The structure includes a 1,2,4-triazole compound having a 3,5-bis (2-cyano-2-propyl)benzyl group at the 1-position .


Chemical Reactions Analysis

Anastrozole-d12 is the deuterium labeled Anastrozole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

Anastrozole-d12 has a molecular weight of 305.44 . Anastrozole is a white or off-white crystalline powder, odorless, soluble in acetonitrile or ethyl acetate, soluble in ethanol, almost insoluble in water .

Aplicaciones Científicas De Investigación

1. Prevention of Breast Cancer in High-Risk Postmenopausal Women

  • Summary of Application : Anastrozole is used for the prevention of breast cancer in women with a high risk of breast cancer. The effectiveness of anastrozole for breast cancer prevention has been demonstrated .
  • Methods of Application : A decision-analytic model was used to assess the costs and effects of anastrozole prevention versus no prevention among women with a high risk of breast cancer .
  • Results : The incremental cost per quality-adjusted life-year (QALY) of anastrozole prevention was £125,705.38/QALY in the first 5 years compared with no prevention in the UK, and in the 12-year period, the incremental cost-effectiveness ratio (ICER) was £8,313.45/QALY . For the US third-party payer, ICER was $134,232.13/QALY in the first 5 years and $8,843.30/QALY in the 12 years .

2. Transdermal Anastrozole-in-Adhesive Formulation

  • Summary of Application : Anastrozole is used in a transdermal drug delivery system (TDDS) for the treatment of hormone-sensitive breast cancer in postmenopausal women .
  • Methods of Application : Anastrozole-in-adhesive TDDS were developed offering efficient loading, avoidance of inhomogeneity or crystallization of the drug, the desired controlled release kinetics, storage stability, easy handling, mechanical stability, and sufficient stickiness on the skin .
  • Results : After efficient drug loading, a linear and sustained 65% drug release from the TDDS over 48 h was obtained. In vivo data showed a favorable anastrozole plasma concentration–time course, avoiding side effect-associated peak concentrations as obtained after oral administration but matching therapeutic plasma levels up to 72 h .

3. Endocrine Therapy for Breast Cancer Risk Reduction

  • Summary of Application : Anastrozole is used as an endocrine therapy for breast cancer risk reduction. It is now included as a choice of endocrine therapy for postmenopausal women at increased risk .
  • Methods of Application : Anastrozole is administered orally at a dose of 1 mg/day for 5 years. The decision regarding the choice of endocrine therapy should take into consideration age, baseline comorbidities, and adverse effect profiles .
  • Results : A randomized clinical trial that evaluated the use of anastrozole for reduction of estrogen receptor–positive breast cancers in postmenopausal women at increased risk provided the predominant basis for the update .

4. Role of Baseline Estradiol Levels in Breast Cancer Prevention

  • Summary of Application : A study examined the efficacy of anastrozole in preventing breast cancer in postmenopausal women at high risk, focusing on the role of baseline estradiol levels and their impact on treatment .
  • Methods of Application : The study involved the administration of anastrozole and monitoring of baseline estradiol levels .
  • Results : The study found a link between the efficacy of anastrozole in breast cancer prevention and estrogen levels .

5. Anastrozole Efficacy Linked to Estrogen Levels

  • Summary of Application : A study examined the efficacy of anastrozole in preventing breast cancer in postmenopausal women at high risk, focusing on the role of baseline estradiol levels and their impact on treatment .
  • Methods of Application : The study involved the administration of anastrozole and monitoring of baseline estradiol levels .
  • Results : The study found a link between the efficacy of anastrozole in breast cancer prevention and estrogen levels .

6. Transdermal Anastrozole-in-Adhesive Formulation

  • Summary of Application : Anastrozole is used in a transdermal drug delivery system (TDDS) for the treatment of hormone-sensitive breast cancer in postmenopausal women .
  • Methods of Application : Anastrozole-in-adhesive TDDS were developed offering efficient loading, avoidance of inhomogeneity or crystallization of the drug, the desired controlled release kinetics, storage stability, easy handling, mechanical stability, and sufficient stickiness on the skin .
  • Results : After efficient drug loading, a linear and sustained 65% drug release from the TDDS over 48 h was obtained. In vivo data showed a favorable anastrozole plasma concentration–time course, avoiding side effect-associated peak concentrations as obtained after oral administration but matching therapeutic plasma levels up to 72 h .

Safety And Hazards

Anastrozole-d12 should be handled with care. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas . It is harmful if swallowed and may damage fertility or the unborn child .

Direcciones Futuras

Continuing adjuvant anastrozole for an additional 5 years after 5 years of initial treatment with anastrozole or tamoxifen followed by anastrozole was well tolerated and improved disease-free survival . Although no difference in overall survival was observed as in other trials, extended anastrozole therapy could be one treatment choice in postmenopausal patients with hormone receptor–positive breast cancer .

Propiedades

IUPAC Name

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLVLTVTVSKRW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anastrozole-d12

Citations

For This Compound
8
Citations
TM Dudenkov, D Liu, J Cairns… - Clinical …, 2019 - Wiley Online Library
… 100 ng/mL of anastrozole-d12 (deuterated; Toronto Research … Anastrozole and anastrozole-d12 were separated by a … of 225.3 m/z, and anastrozole-d12 was detected with a …
Number of citations: 12 ascpt.onlinelibrary.wiley.com
MV Cardoso, R Obadia, L Silva… - Brazilian …, 2023 - brazilianjournalofoncology.com.br
… The MRM transition of anastrozole-d12 was 306.15 to 237.25, with cone energy of 35V and collision energy of 20V. The assay is linear from 1 to 200ng/mL, with intra-assay precision of …
Y Sato, K Shigeta, T Hirasawa, T Sato, J Ogura… - … of Chromatography B, 2021 - Elsevier
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors (palbociclib, abemaciclib, and ribociclib) are used to treat human epithelial growth factor receptor (HER)-2 negative and hormone …
Number of citations: 16 www.sciencedirect.com
J Vardy, HM Dhillon, SJ Clarke, I Olesen, F Leslie… - Springerplus, 2013 - Springer
Women receiving treatment for breast cancer commonly ingest herbal medicines. Little is known about the potential for herb-drug interactions in this population. The aim of this study is …
Number of citations: 28 link.springer.com
M Hagland, H Søiland, PE Lønning - 2021 - academia.edu
Context: Currently there are no assays that can simultaneously quantify serum levels of the third generation aromatase inhibitors (AI); letrozole, anastrozole, and exemestane, and the …
Number of citations: 0 www.academia.edu
G MARIANI, S TAVAZZI, H SKEJO, S COMERO… - 2020 - publications.jrc.ec.europa.eu
JRC provided sampling support and ultra-trace organic analytical measurements of marine contaminants in the framework of the support to DG NEAR (C2–Neighbourhood East) for the …
Number of citations: 2 publications.jrc.ec.europa.eu
K Lin - 2023 - diva-portal.org
Many chemicals are released into surface water and biodegradation is one important mechanism to remove the contaminants. Their actual concentrations in water depend on their …
Number of citations: 0 www.diva-portal.org
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.